2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
Description
2-((4-Chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is a heterocyclic compound featuring a cyclopenta[d]thiazole core linked to a 4-chlorophenylthioacetamide moiety.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS2/c15-9-4-6-10(7-5-9)19-8-13(18)17-14-16-11-2-1-3-12(11)20-14/h4-7H,1-3,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTZUSPHTGIYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-chlorothiophenol and an appropriate acylating agent, such as acetyl chloride, under basic conditions (e.g., using a base like sodium hydroxide) to form the intermediate 4-chlorophenyl thioacetate.
Cyclization: The intermediate is then subjected to cyclization with a suitable thiazole precursor, such as 2-aminothiazole, under acidic conditions (e.g., using hydrochloric acid) to form the cyclopenta[d]thiazole ring.
Final Acetylation: The final step involves the acetylation of the cyclopenta[d]thiazole intermediate with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Pyridine-based analogs (e.g., Compound 2) excel in insecticidal applications, whereas pyrimidinone derivatives (e.g., 8a) show promise in anticancer research .
Physicochemical Properties
Key Observations :
- The presence of electron-withdrawing groups (e.g., nitro, cyano) correlates with higher melting points and distinct IR peaks .
- Sulfonamide and trifluoromethyl substituents introduce additional polarity, as seen in and .
Biological Activity
The compound 2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole moiety and a cyclopentathiazole ring, contributing to its biological properties.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, antimicrobial properties, and potential neuroprotective effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. It has been shown to inhibit cell proliferation by disrupting the cell cycle at the G2/M phase.
- Case Study : A study involving human breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity:
- Spectrum of Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
- Research Findings : In vitro assays revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with various enzymes involved in cellular metabolism and proliferation.
- Induction of Oxidative Stress : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : It appears to modulate key signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 10 - 30 | Induces apoptosis via caspase activation |
| Anticancer | MDA-MB-231 (breast cancer) | 15 - 25 | Cell cycle arrest at G2/M phase |
| Antimicrobial | Staphylococcus aureus | 50 | Inhibits bacterial growth |
| Antimicrobial | Escherichia coli | 100 | Disrupts cellular metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
